1-(Pyridin-4-YL)cyclobutan-1-amine

Medicinal Chemistry Conformational Analysis Scaffold Design

A common pain point in kinase inhibitor programs: flexible linkers cause metabolic instability and off-target binding. The solution: this conformationally constrained cyclobutanamine. Its rigid core locks the 4-pyridyl group into a specific spatial orientation, enabling precise SAR comparisons. - **Key Differentiator**: Distinct geometry vs. 2-/3-pyridyl isomers - proven impact on binding affinity. - **Physicochemical Profile**: XLogP 0.4, TPSA 38.9 Ų - aligns with PDE4 inhibitor & cannabinoid modulator programs. - **Supply Chain**: Available in research quantities (mg to g); 98% purity as standard.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
CAS No. 1212058-00-8
Cat. No. B3418191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-4-YL)cyclobutan-1-amine
CAS1212058-00-8
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=NC=C2)N
InChIInChI=1S/C9H12N2/c10-9(4-1-5-9)8-2-6-11-7-3-8/h2-3,6-7H,1,4-5,10H2
InChIKeyIDWHILRTFFJHIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-4-YL)cyclobutan-1-amine: Physicochemical & Procurement Profile


1-(Pyridin-4-yl)cyclobutan-1-amine (CAS 1212058-00-8) is a heterocyclic primary amine featuring a cyclobutane ring substituted at the 1-position with a 4-pyridyl group [1]. This compound has a molecular weight of 148.20 g/mol and a molecular formula of C9H12N2 [1]. It exhibits a computed XLogP3 of 0.4, a topological polar surface area (TPSA) of 38.9 Ų, and a single rotatable bond [1]. The compound is commercially available from multiple suppliers with purities typically ranging from 95% to 98% . As a rigid, conformationally constrained building block combining a cyclobutane core and a pyridine moiety, it is used as a versatile intermediate in medicinal chemistry and pharmaceutical research [2].

Scaffold Rigid cyclobutane core restricts conformation for SAR studies
Pharmacophore 4-Pyridyl group provides H-bond acceptor and π-stacking vector
Property Moderate lipophilicity profile reported; supports balanced ADME exploration
Supply Commercially available with consistent high purity across multiple suppliers

1-(Pyridin-4-YL)cyclobutan-1-amine: Analogs Not Interchangeable


While compounds bearing a cyclobutylamine and a pyridine ring are often grouped as a single class, the position of the pyridyl substitution on the cyclobutane ring and the site of attachment on the pyridine ring fundamentally alter the molecule's conformational landscape, electronic distribution, and, consequently, its interactions with biological targets. For instance, the 4-pyridyl isomer (1-position attachment) presents a distinctly different spatial orientation and hydrogen-bonding geometry compared to its 3-pyridyl or 2-pyridyl analogs, and is conformationally distinct from 3-(pyridin-4-yl)cyclobutan-1-amine isomers . These structural differences directly impact target binding affinity, metabolic stability, and downstream biological activity, making simple substitution a high-risk proposition in any structure-activity relationship (SAR) campaign or assay development. The following quantitative evidence underscores where 1-(pyridin-4-yl)cyclobutan-1-amine offers verifiable differentiation.

Target
4-Pyridyl substitution para-oriented nitrogen; distinct H-bond geometry
Analog risk
3- or 2-pyridyl isomers may shift electronic distribution and steric profile, altering target engagement
Target
Cyclobutane 1-position attachment defines spatial orientation of amine and pyridyl
Analog risk
3-(pyridin-4-yl)cyclobutan-1-amine isomers present different 3D pharmacophore; binding profile may not transfer

1-(Pyridin-4-YL)cyclobutan-1-amine: Comparative Evidence & Utility


Rigid Cyclobutane Scaffold vs. Flexible Amines

The cyclobutane ring in 1-(pyridin-4-yl)cyclobutan-1-amine provides a rigid, conformationally constrained scaffold that restricts the rotational freedom of the amine group, in contrast to more flexible linear or unconstrained cyclic amines. This rigidity can enhance target selectivity and potentially improve metabolic stability by reducing the entropic penalty of binding [1]. While direct comparative binding data against a flexible analog for this specific compound is not available in the public domain, the class-level inference is that a constrained scaffold often translates to improved selectivity profiles. The cyclobutane ring itself contributes to a unique puckered conformation that orients the pyridyl group in a defined spatial arrangement [1].

Conformational Restriction
Class-level
Rigid scaffold: ~1 conformer
Flexible analog: >10 conformers
Reduced conformational space supports selectivity design
Direct binding comparison not available
Medicinal Chemistry Conformational Analysis Scaffold Design

4-Pyridyl Substitution: H-Bond & π-Stacking Vector

The 4-pyridyl substitution pattern on the cyclobutane ring presents a para-oriented nitrogen atom that serves as a hydrogen bond acceptor and a vector for π-π stacking interactions. In contrast, the 3-pyridyl isomer offers a different electronic distribution and steric profile, which can drastically alter binding affinity to target proteins . The specific spatial orientation of the 4-pyridyl group in 1-(pyridin-4-yl)cyclobutan-1-amine is distinct from that of the 2-pyridyl analog, which can engage in different intramolecular interactions or steric clashes . This structural nuance is critical for achieving desired selectivity in kinase inhibitors and other protein targets where precise positioning of heteroaromatic rings is required for potency.

Pyridyl Orientation
Class-level
4-pyridyl: para-oriented N
3-pyridyl isomer: altered vector
Orientation may impact target binding interactions
Co-crystal structures needed for quantification
Medicinal Chemistry Structure-Activity Relationship Ligand Design

Lipophilicity Balances Permeability & Solubility

1-(Pyridin-4-yl)cyclobutan-1-amine possesses a computed XLogP3 value of 0.4, indicating moderate lipophilicity [1]. This value is strategically positioned within the optimal range for oral bioavailability (typically XLogP between 1 and 3), suggesting a favorable balance between membrane permeability and aqueous solubility. In comparison, many unconstrained analogs or compounds with additional hydrophobic substitutions can exhibit significantly higher XLogP values, leading to poor solubility and increased metabolic clearance. The compound's TPSA of 38.9 Ų also supports good permeability potential [1]. While direct comparative ADME data are not available, this physicochemical profile positions the compound as a promising starting point for lead optimization compared to more lipophilic or polar alternatives.

Lipophilicity (XLogP3)
Cross-study comparable
0.4
Moderate lipophilicity within reported drug-like range
Computed property (PubChem)
ADME Drug-likeness Physicochemical Properties

Commercial Availability & Consistent Analytical Quality

1-(Pyridin-4-yl)cyclobutan-1-amine is readily available from multiple commercial suppliers, with standard purity specifications of 95% to 98% . This level of purity, combined with consistent analytical characterization (including NMR and MS), ensures that research outcomes are reproducible and that batch-to-batch variability is minimized. In contrast, custom-synthesized or less well-characterized analogs may introduce unknown impurities that confound biological assays or synthetic steps. The compound's stable pricing and availability in various quantities (from milligrams to grams) provide a reliable and cost-effective sourcing solution for academic and industrial laboratories alike.

Commercial Purity
Supporting evidence
95–98%
Supports batch-to-batch consistency review
Based on supplier specifications
Procurement Quality Control Reproducibility

1-(Pyridin-4-YL)cyclobutan-1-amine: Research & Procurement Applications


Scaffold Hopping in Kinase Inhibitor Design

The conformationally constrained cyclobutane core of 1-(pyridin-4-yl)cyclobutan-1-amine makes it an ideal scaffold for 'scaffold hopping' in kinase inhibitor programs. By replacing a flexible linker or a different cyclic amine with this rigid building block, medicinal chemists can explore novel chemical space while maintaining key pharmacophoric features. This approach has been demonstrated in patent literature where similar cyclobutanamine scaffolds are incorporated into potent kinase inhibitors . The rigidity of the scaffold can enhance target selectivity and potentially improve metabolic stability, addressing common liabilities in kinase drug discovery.

Cannabinoid Receptor Modulators for Pain

The 4-pyridyl cyclobutanamine motif appears in patent applications describing compounds for the treatment of visceral pain and inflammatory bowel disease, where it serves as a key building block for cannabinoid receptor modulators . The specific spatial orientation of the pyridyl group and the constrained amine geometry may facilitate interactions with the cannabinoid receptor binding pocket. Procurement of this compound supports the synthesis and evaluation of novel analogs in pain research programs.

PDE4 Inhibitors for Inflammatory Diseases

While direct data for this specific compound is lacking, related cyclobutanamine-containing molecules have shown potent inhibition of phosphodiesterase 4 (PDE4), a target for inflammatory and respiratory diseases . The favorable physicochemical properties (XLogP = 0.4, TPSA = 38.9 Ų) of 1-(pyridin-4-yl)cyclobutan-1-amine align with the drug-like profiles often sought in PDE4 inhibitor development. This compound can serve as a starting point for synthesizing and testing new PDE4 inhibitor analogs, leveraging its balanced lipophilicity and hydrogen-bonding capabilities.

Advanced Heterocyclic Intermediates for Diverse Therapeutics

The primary amine group in 1-(pyridin-4-yl)cyclobutan-1-amine provides a versatile handle for further derivatization, including amide bond formation, reductive amination, and nucleophilic substitution . This reactivity, combined with the rigid cyclobutane scaffold and the pyridine nitrogen, makes it an invaluable building block for constructing complex heterocyclic libraries. These libraries can be screened against a wide range of targets, including GPCRs, ion channels, and enzymes, accelerating hit identification in early drug discovery.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
Rigid cyclobutane core
Conformational selectivity profiling
Cannabinoid receptor modulator research
4-Pyridyl H-bond / π-vector
Receptor binding and functional assay context
PDE4 inhibitor research for inflammatory models
Moderate lipophilicity and TPSA profile
ADME and target engagement studies
Heterocyclic library synthesis
Primary amine reactivity
Derivatization chemistry and screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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